asimilobine-2-O-glucoside asimilobine-2-O-glucoside
Brand Name: Vulcanchem
CAS No.: 151601-87-5
VCID: VC0136738
InChI: InChI=1S/C23H27NO7/c1-29-22-15(30-23-21(28)20(27)19(26)16(10-25)31-23)9-12-6-7-24-14-8-11-4-2-3-5-13(11)18(22)17(12)14/h2-5,9,14,16,19-21,23-28H,6-8,10H2,1H3/t14-,16-,19-,20+,21-,23-/m1/s1
SMILES: COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)OC5C(C(C(C(O5)CO)O)O)O
Molecular Formula: C23H27NO7
Molecular Weight: 429.5 g/mol

asimilobine-2-O-glucoside

CAS No.: 151601-87-5

Main Products

VCID: VC0136738

Molecular Formula: C23H27NO7

Molecular Weight: 429.5 g/mol

asimilobine-2-O-glucoside - 151601-87-5

CAS No. 151601-87-5
Product Name asimilobine-2-O-glucoside
Molecular Formula C23H27NO7
Molecular Weight 429.5 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[[(6aR)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C23H27NO7/c1-29-22-15(30-23-21(28)20(27)19(26)16(10-25)31-23)9-12-6-7-24-14-8-11-4-2-3-5-13(11)18(22)17(12)14/h2-5,9,14,16,19-21,23-28H,6-8,10H2,1H3/t14-,16-,19-,20+,21-,23-/m1/s1
Standard InChIKey PPZMUQMLULQLGP-FHBOTZLTSA-N
Isomeric SMILES COC1=C(C=C2CCN[C@H]3C2=C1C4=CC=CC=C4C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
SMILES COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)OC5C(C(C(C(O5)CO)O)O)O
Canonical SMILES COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)OC5C(C(C(C(O5)CO)O)O)O
Synonyms (-)-asimilobine-2-O-beta-D-glucoside
asimilobine-2-O-glucoside
PubChem Compound 158546
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator